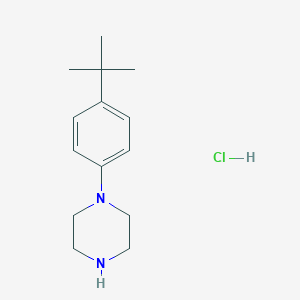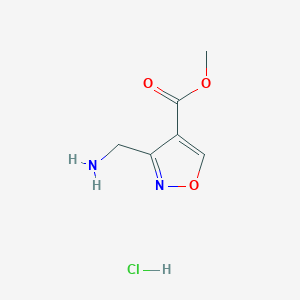
1-(4-tert-butylphenyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-Butylphenyl)piperazine hydrochloride (1-TBP-HCl) is a synthetic compound with a variety of applications in scientific research. It is an aromatic heterocyclic compound with a piperazine ring and a 4-tert-butylphenyl substituent. It is a white solid with a molecular weight of 300.39 g/mol and a melting point of 135-136 °C. 1-TBP-HCl has a variety of uses in scientific research, including as an agonist and antagonist for a variety of receptors, as an inhibitor of various enzymes, and as a substrate for various biochemical reactions.
Wirkmechanismus
1-(4-tert-butylphenyl)piperazine hydrochloride acts as an agonist or antagonist for various receptors, depending on the concentration and the receptor. At low concentrations, it acts as an agonist for muscarinic and dopamine receptors, and as an antagonist for serotonin receptors. At higher concentrations, it acts as an antagonist for muscarinic and dopamine receptors, and as an agonist for serotonin receptors.
Biochemical and Physiological Effects
1-(4-tert-butylphenyl)piperazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to inhibit the uptake of serotonin and to modulate the release of dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-tert-butylphenyl)piperazine hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and can be stored in a dry and dark place. It is also soluble in a variety of solvents, including water, methanol, and ethanol. However, it is toxic and should be handled with care.
Zukünftige Richtungen
1-(4-tert-butylphenyl)piperazine hydrochloride has a variety of potential future applications in scientific research. It could be used to study the effects of serotonin on various physiological processes, including learning and memory. It could also be used to study the effects of dopamine on various neurological disorders, such as Parkinson’s disease. Additionally, it could be used to study the effects of acetylcholinesterase inhibitors on cognitive function. Finally, it could be used to study the effects of various drugs on various receptors.
Synthesemethoden
1-(4-tert-butylphenyl)piperazine hydrochloride is synthesized from 4-tert-butylbenzaldehyde and ethylenediamine in a two-step reaction. In the first step, 4-tert-butylbenzaldehyde is reacted with ethylenediamine in an acid-catalyzed condensation reaction to form 4-tert-butyl-1,2-diphenylpiperazine. In the second step, the 4-tert-butyl-1,2-diphenylpiperazine is treated with hydrochloric acid to form 1-(4-tert-butylphenyl)piperazine hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylphenyl)piperazine hydrochloride has been used in a variety of scientific research applications. It has been used as a ligand for muscarinic, dopamine, and serotonin receptors, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used as a substrate for various biochemical reactions, such as the oxidation of dopamine and the hydrolysis of phosphatidylcholine.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16;/h4-7,15H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLDGQHZXCZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)piperazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)

![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)






![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)